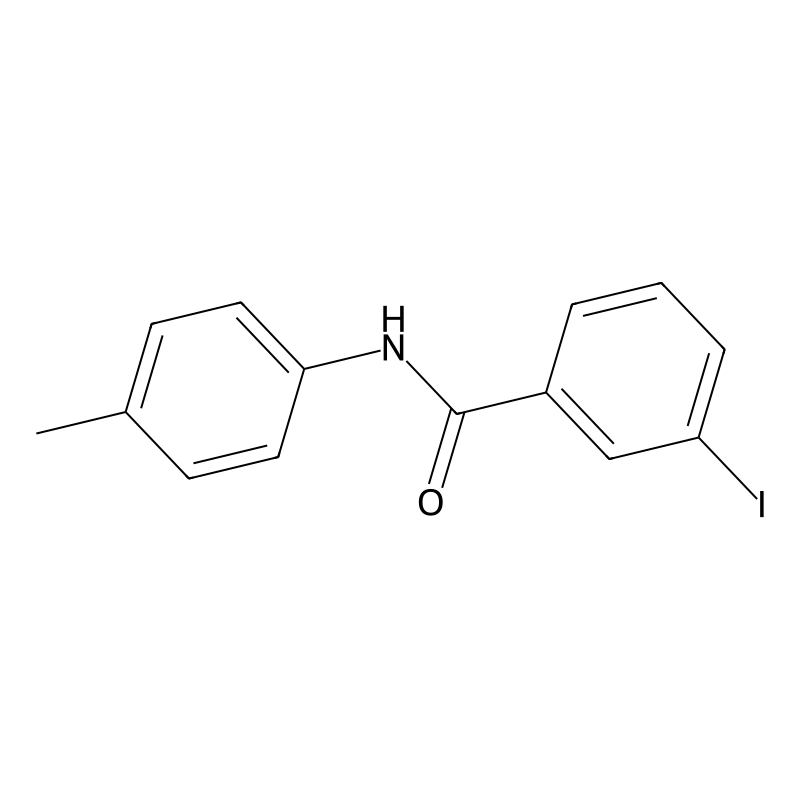

3-iodo-N-(4-methylphenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Iodo-N-(4-methylphenyl)benzamide is an organic compound characterized by the presence of an iodine atom, a benzamide functional group, and a para-methylphenyl substituent. Its molecular formula is C15H14I N O, and it has a molecular weight of approximately 319.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which allow for various chemical transformations.

- Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide, which can replace the iodine atom to yield azido or cyano derivatives, respectively.

- Oxidation and Reduction: The compound can undergo oxidation or reduction processes. For instance, oxidizing agents like potassium permanganate can convert it into carboxylic acids, while reducing agents such as lithium aluminum hydride can reduce the iodine to hydrogen, forming the corresponding amide.

- Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck reactions, to synthesize more complex organic molecules.

Research indicates that 3-iodo-N-(4-methylphenyl)benzamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The iodine atom may enhance its binding affinity to biological targets, such as enzymes or receptors. This compound's mechanism of action likely involves inhibition of specific enzymes or modulation of receptor signaling pathways, although detailed studies are required to elucidate these interactions fully.

The synthesis of 3-iodo-N-(4-methylphenyl)benzamide typically involves the following steps:

- Iodination: A precursor compound, such as 4-methylphenylamine, is iodinated using iodobenzoyl chloride in the presence of a base like triethylamine. This step ensures selective iodination at the desired position on the benzene ring.

- Formation of Benzamide: The resulting iodinated intermediate is then reacted with an appropriate amine to form the benzamide linkage. This reaction is often conducted under controlled conditions to optimize yield and selectivity.

- Industrial Methods: In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield by precisely controlling reaction parameters like temperature and pressure.

3-Iodo-N-(4-methylphenyl)benzamide has diverse applications:

- Chemistry: It serves as a building block in organic synthesis for developing more complex molecules.

- Biology: The compound is studied for its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

- Medicine: Ongoing research explores its efficacy as a drug candidate for various diseases.

- Industry: It is utilized in developing new materials and chemical processes.

In biological systems, 3-iodo-N-(4-methylphenyl)benzamide interacts with various molecular targets, including receptors and enzymes. The iodine atom plays a critical role in these interactions by influencing binding affinity and selectivity. Studies are ongoing to identify specific molecular pathways affected by this compound and to characterize its pharmacological properties further.

Several compounds share structural similarities with 3-iodo-N-(4-methylphenyl)benzamide:

| Compound Name | Structural Features |

|---|---|

| 3-Iodo-N-methyl-N-(4-methylphenyl)benzamide | Contains a methyl group instead of a phenyl group |

| N-(3-Iodo-4-methylphenyl)benzamide | Iodine at the meta position relative to the methyl group |

| 3-Iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide | Contains a sulfonamide group alongside the benzamide |

Uniqueness

3-Iodo-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the combination of both iodine and benzamide groups. This structural configuration imparts distinct chemical and biological properties that are advantageous in various research applications, setting it apart from similar compounds.